molecular formula C9H13ClN2O B1445556 (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride CAS No. 1423015-70-6

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride

Cat. No. B1445556
M. Wt: 200.66 g/mol
InChI Key: SDDDEENAJBZGLB-DDWIOCJRSA-N
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Description

“(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves stirring ®-(-)-2-Phenylglycine methyl ester hydrochloride (2.00 g, 9.92 mmol, 1.0 eq.) at room temperature for 18 hours in a methylamine solution 33% in ethanol (30 ml). The solvents are then evaporated under vacuum. Diethyl ether (100 ml) is added to the resulting yellow/orange gum, which is then evaporated under vacuum (x3). After trituration in dichloromethane/diethylether (1/10), the resulting precipitate is filtered over fritte to afford the compound as a yellow/brownish powder .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. As of now, I don’t have specific information on the physical and chemical properties of "(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride" .

Scientific Research Applications

1. Antidepressant Mechanisms of Action

A study by Aleksandrova et al. (2017) reviews the antidepressant effects of ketamine, a compound known for NMDA receptor inhibition, highlighting the potential of its metabolite, hydroxynorketamine, which shares structural similarities with (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride. This study suggests that understanding the molecular mechanisms of such compounds can aid in the development of novel antidepressants for major public health concerns like depression, bipolar disorder, PTSD, and suicidality (Aleksandrova, Wang, & Phillips, 2017).

2. Neuropharmacological Insights

Research by Peltoniemi et al. (2016) on ketamine, which shares functional groups with (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride, outlines its pharmacokinetics and pharmacodynamics, emphasizing its role in anesthesia and pain therapy. This highlights the potential for similar compounds to be explored for their anesthetic, analgesic, and possibly neuroprotective properties, offering insights into drug interactions and pharmacological targets (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

3. AMPA Receptor Agonists in Depression Treatment

Yang et al. (2012) discuss the potential of AMPA receptor agonists for rapid antidepressant effects, similar to those observed with ketamine and its metabolites. Given the structural relationship, (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride could be researched for its effects on AMPA receptors and their role in fast-acting antidepressant mechanisms, offering a path to novel treatments for depression and treatment-resistant depression (Yang, Zhou, Li, Yang, Szewczyk, Pałucha-Poniewiera, Poleszak, Pilc, & Nowak, 2012).

4. Metabolic Pathways and Genetic Differences

Li-zi Zhao and G. Pickering (2011) review paracetamol metabolism and related genetic differences, highlighting the complexity of drug metabolism and the impact of genetic factors. This is relevant for compounds like (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride, as understanding their metabolic pathways and genetic influences on metabolism could improve therapeutic applications and minimize toxicity (Zhao & Pickering, 2011).

Safety And Hazards

Safety data for this compound suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with air or water .

properties

IUPAC Name

(2R)-2-amino-N-methyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3,(H,11,12);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDDEENAJBZGLB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride

CAS RN

1423015-70-6
Record name Benzeneacetamide, α-amino-N-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423015-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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